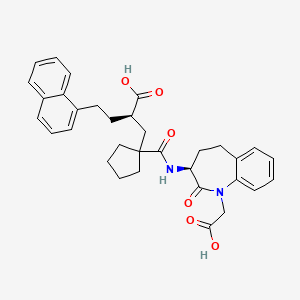

1H-1-Benzazepine-1-acetic acid, 3-(((1-((2R)-2-carboxy-4-(1-naphthalenyl)butyl)cyclopentyl)carbonyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (3S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SLV-334 es un fármaco de molécula pequeña que actualmente se encuentra en investigación por sus posibles aplicaciones terapéuticas. Se sabe que inhibe la enzima convertidora de endotelina 1 y la neprilisina, que están involucradas en la regulación de diversos procesos fisiológicos. SLV-334 se ha estudiado principalmente por su posible uso en el tratamiento de la lesión cerebral traumática .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SLV-334 involucra múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción a menudo involucran el uso de solventes orgánicos, catalizadores y controles de temperatura específicos para asegurar las transformaciones químicas deseadas .

Métodos de Producción Industrial

La producción industrial de SLV-334 probablemente implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para la producción a gran escala, garantizar la pureza del producto final e implementar medidas de control de calidad. Técnicas como la cristalización, la cromatografía y la recristalización se pueden emplear para purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

SLV-334 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: SLV-334 se puede reducir para formar derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir formas más simples e hidrogenadas del compuesto .

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar la inhibición enzimática y los mecanismos de reacción.

Biología: SLV-334 se utiliza para investigar el papel de la enzima convertidora de endotelina 1 y la neprilisina en los procesos fisiológicos.

Medicina: El compuesto se está explorando por sus posibles efectos terapéuticos en el tratamiento de la lesión cerebral traumática y otras afecciones neurológicas.

Industria: SLV-334 puede tener aplicaciones en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.

Mecanismo De Acción

SLV-334 ejerce sus efectos inhibiendo la enzima convertidora de endotelina 1 y la neprilisina. Estas enzimas están involucradas en la regulación de la endotelina-1 y los péptidos natriuréticos, respectivamente. Al inhibir estas enzimas, SLV-334 puede modular los niveles de estos péptidos, que desempeñan funciones cruciales en la función vascular, la regulación de la presión arterial y la neuroprotección. El mecanismo de acción del compuesto implica la unión a los sitios activos de estas enzimas, evitando así su actividad catalítica normal .

Comparación Con Compuestos Similares

SLV-334 se puede comparar con otros inhibidores enzimáticos que se dirigen a la enzima convertidora de endotelina 1 y la neprilisina. Algunos compuestos similares incluyen:

Bosentán: Un antagonista del receptor de endotelina utilizado para tratar la hipertensión arterial pulmonar.

Sacubitril: Un inhibidor de la neprilisina utilizado en combinación con valsartán para tratar la insuficiencia cardíaca.

SLV-334 es único en su doble inhibición de la enzima convertidora de endotelina 1 y la neprilisina, lo que puede ofrecer ventajas en el tratamiento de afecciones donde ambas vías están involucradas .

Propiedades

Número CAS |

182821-33-6 |

|---|---|

Fórmula molecular |

C33H36N2O6 |

Peso molecular |

556.6 g/mol |

Nombre IUPAC |

(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-naphthalen-1-ylbutanoic acid |

InChI |

InChI=1S/C33H36N2O6/c36-29(37)21-35-28-13-4-2-9-24(28)16-17-27(30(35)38)34-32(41)33(18-5-6-19-33)20-25(31(39)40)15-14-23-11-7-10-22-8-1-3-12-26(22)23/h1-4,7-13,25,27H,5-6,14-21H2,(H,34,41)(H,36,37)(H,39,40)/t25-,27+/m1/s1 |

Clave InChI |

LOFDNSDPZTVIIO-VPUSJEBWSA-N |

SMILES isomérico |

C1CCC(C1)(C[C@@H](CCC2=CC=CC3=CC=CC=C32)C(=O)O)C(=O)N[C@H]4CCC5=CC=CC=C5N(C4=O)CC(=O)O |

SMILES canónico |

C1CCC(C1)(CC(CCC2=CC=CC3=CC=CC=C32)C(=O)O)C(=O)NC4CCC5=CC=CC=C5N(C4=O)CC(=O)O |

Key on ui other cas no. |

182821-33-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.